B1578265 Antimicrobial peptide

Antimicrobial peptide

Cat. No.: B1578265
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial Peptides (AMPs) are short, cationic, and amphipathic host defense peptides that serve as a crucial component of the innate immune system across all classes of life . These peptides, typically comprising 12 to 50 amino acids, exhibit broad-spectrum activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, enveloped viruses, and are also investigated for their potential anti-tumor properties . Their primary mechanism of action involves electrostatic interactions with the negatively charged surfaces of microbial membranes, leading to membrane disruption via carpet, barrel-stave, or toroidal-pore models . Beyond direct microbial killing, AMPs possess significant immunomodulatory functions, such as altering host gene expression, acting as chemokines, promoting wound healing, and modulating dendritic cell responses, which broadens their research applications in immunology . The value of AMPs in research is underscored by their ability to combat multidrug-resistant pathogens (like MRSA and VRE) through multi-targeted mechanisms that slow resistance development, making them promising candidates for novel therapeutic strategies . Our portfolio offers a range of highly pure, synthetic AMPs to support your investigations into innate immunity, antibiotic alternatives, and immune signaling. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

IKLVQSPNGNFAASFVLDGTKWIFKSKYYDSSKGYWVGIYE

Origin of Product

United States

Scientific Research Applications

Introduction to Antimicrobial Peptides (AMPs)

Antimicrobial peptides (AMPs) are small, naturally occurring peptides that play a crucial role in the innate immune response across various organisms. They exhibit broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and parasites, making them a promising alternative to traditional antibiotics, particularly in the face of increasing antimicrobial resistance (AMR) . This article explores the diverse applications of AMPs across biomedical fields, agriculture, and food safety, supported by comprehensive data tables and case studies.

Biomedical Applications

Infectious Disease Treatment
AMPS have shown significant potential in treating infections caused by multidrug-resistant bacteria. For example, the peptide daptomycin has been approved for clinical use against Gram-positive infections and has demonstrated efficacy against drug-resistant strains of Staphylococcus aureus and Typhoid bacillus .

Cancer Therapy
AMPs also exhibit anticancer properties. Research indicates that certain AMPs can induce apoptosis in cancer cells while sparing normal cells. For instance, studies have shown that AMPs can target and inhibit breast cancer cells effectively .

Wound Healing
AMPs contribute to wound healing by promoting cell migration and proliferation while exhibiting antimicrobial properties that prevent infection. They can modulate inflammatory responses and enhance tissue regeneration .

Vaccine Development
AMPs are being explored as adjuvants in vaccine formulations due to their ability to enhance immune responses. For example, peptide arrays have been utilized to identify immunogenic epitopes for vaccine development against various pathogens .

Agricultural Applications

Plant Protection
The use of AMPs in agriculture is gaining attention as an effective strategy for managing plant pathogens. AMPs can inhibit the growth of fungal and bacterial pathogens, thus reducing reliance on chemical pesticides. Their rapid action and low likelihood of resistance development make them ideal candidates for integrated pest management systems .

Application Area Specific Use Example Peptide Target Pathogen
BiomedicalInfection TreatmentDaptomycinStaphylococcus aureus
Cancer TherapyVarious AMPsBreast cancer cells
Wound HealingLL-37Various pathogens
AgriculturalPlant ProtectionPlant defensinsFungal pathogens

Food Safety

AMPs are being investigated for their potential use as natural preservatives in food products. Their ability to inhibit foodborne pathogens such as Listeria monocytogenes and E. coli can enhance food safety without the adverse effects associated with synthetic preservatives .

Veterinary Medicine

In veterinary applications, AMPs are used to treat infections in livestock and companion animals. Their broad-spectrum activity makes them suitable for addressing infections caused by resistant strains of bacteria commonly found in veterinary medicine .

Case Study 1: Daptomycin in Clinical Use

Daptomycin has been successfully used in clinical settings to treat complicated skin infections caused by Gram-positive bacteria, including MRSA. Clinical trials demonstrated its efficacy and safety profile, leading to its approval by regulatory agencies .

Case Study 2: Antiviral Peptides Against COVID-19

Research into antiviral peptides has accelerated due to the COVID-19 pandemic. Peptides such as Epi-1 have shown promise in inhibiting viral replication and preventing virus attachment to host cells, providing a potential therapeutic avenue against emerging viral threats .

Case Study 3: Plant Defense Mechanisms

Studies on the application of AMPs in crops have shown that they can significantly reduce infection rates from pathogens like Fusarium species. By incorporating AMPs into crop management strategies, farmers can achieve higher yields with reduced chemical pesticide use .

Comparison with Similar Compounds

Key Parameters for Comparison

Parameter AMPs Bacteriocins Conventional Antibiotics Synthetic Peptides
Source Natural (e.g., LL-37, defensins) Bacterial ribosomally synthesized Natural or semi-synthetic (e.g., β-lactams) Engineered (e.g., hybrid peptides)
Size (Da) 1–5 kDa 3–10 kDa (e.g., nisin) 200–1,500 Da 1–5 kDa
Mechanism Membrane disruption, immunomodulation Pore formation, enzyme inhibition Target-specific (e.g., cell wall synthesis) Tailored (e.g., enhanced stability)
MIC Range 0.1–50 µM 0.1–10 mg/mL 0.01–10 µg/mL 0.05–20 µM
Spectrum Broad (Gram±, fungi, viruses) Narrow (often Gram+) Narrow to broad Tunable (broad or targeted)
Resistance Development Low Moderate High Emerging concern
Secondary Functions Wound healing, anti-biofilm Limited None Engineered for dual roles (e.g., drug delivery)

Mechanistic Differences

  • AMPs vs. Bacteriocins : While both disrupt microbial membranes, bacteriocins like nisin require docking to lipid II for pore formation, limiting their spectrum to Gram-positive bacteria . AMPs such as human cathelicidin (LL-37) adopt α-helical structures that electrostatically interact with anionic bacterial membranes, enabling broad activity .
  • AMPs vs. Antibiotics : AMPs lack specific molecular targets (e.g., penicillin-binding proteins), reducing resistance risks. However, antibiotics like vancomycin achieve lower MICs (µg/mL vs. µM for AMPs) due to precision in targeting essential pathways .
  • Synthetic Peptides: Engineered AMPs (e.g., KFH-Pa1a) combine motifs from spider venom and natural AMPs, enhancing potency against multidrug-resistant pathogens .

Functional Advantages and Limitations

  • Dual-Function Peptides: Certain AMPs (e.g., cecropin derivatives) promote wound healing by modulating angiogenesis and immunomodulation, a feature absent in bacteriocins or antibiotics .
  • Resistance Profiles : AMPs face degradation by proteases in vivo, whereas bacteriocins like lactic acid bacteria (LAB)-derived peptides exhibit pH-dependent stability .
  • Database Support : AMP research is bolstered by resources like APD (525 peptides), CAMP (3,782 entries), and DRAMP (dual-activity peptides), which provide sequence-activity relationships absent for synthetic libraries .

Research and Development Trends

Computational Advances

  • Prediction Tools: Models like E-CLEAP (AUC = 0.92) use pseudo-amino acid composition (PseAAC) to predict AMP activity, outperforming earlier algorithms .
  • Classification Systems : Rough set theory categorizes AMPs by physicochemical boundaries (e.g., charge, hydrophobicity), aiding in rational design .

Hybrid and Engineered Peptides

  • Synergy with Antibiotics : AMPs like melittin show synergistic effects with ciprofloxacin, reducing effective doses and resistance risks .
  • Structural Optimization: Incorporating non-natural amino acids or D-enantiomers improves protease resistance without compromising activity .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
SPPS is the most widely used chemical method for AMP synthesis, pioneered by Bruce Merrifield in the 1960s. It involves the sequential addition of protected amino acid residues to a growing peptide chain anchored on a solid resin, followed by cleavage and purification.

Key Features:

  • Enables precise control over peptide sequence and length.
  • Suitable for peptides typically up to 50 amino acids.
  • Challenges include incorporation of difficult amino acids such as cysteine, tryptophan, and arginine, requiring specialized protecting groups and coupling reagents.
  • Purification is typically performed by high-performance liquid chromatography (HPLC).
  • Characterization involves mass spectrometry and circular dichroism spectroscopy to confirm identity, purity, and secondary structure.

Research Findings:

  • SPPS allows for the introduction of non-natural amino acids and D-amino acids to enhance stability and antimicrobial activity.
  • Chemical modifications such as cyclization, lipidation, and glycosylation can be integrated during synthesis to improve peptide properties.
  • Despite its versatility, SPPS can be costly and technically demanding for longer peptides or those with complex structures.

Recombinant Expression Systems

Overview:
Biological synthesis of AMPs uses recombinant DNA technology to produce peptides in host organisms such as bacteria, yeast, or plants.

Key Features:

  • Suitable for producing longer peptides or those difficult to synthesize chemically.
  • Common hosts include Escherichia coli, Pichia pastoris, and plant systems.
  • Fusion proteins (e.g., with thioredoxin) are often used to reduce toxicity to host cells and promote correct folding and disulfide bond formation.
  • Purification involves standard protein purification techniques.

Research Findings:

  • Recombinant methods have been successfully used to produce defensins and other AMPs with 30–50 amino acids.
  • Plant-based expression platforms offer advantages such as high yield, proper folding, glycosylation, and low risk of contamination with human pathogens or endotoxins.
  • Transplastomic plants (plastid genome transformation) have emerged as an efficient platform for AMP production, overcoming toxicity issues by compartmentalization.

Enzymatic Hydrolysis

Overview:
This method involves enzymatic digestion of precursor proteins to release bioactive antimicrobial peptides.

Key Features:

  • Uses proteases to cleave specific proteins into smaller peptide fragments.
  • Often employed to generate peptide hydrolysates from food proteins or other natural sources.
  • Hydrolysates are then screened for antimicrobial activity.

Research Findings:

  • Enzymatic hydrolysis is a cost-effective approach to generate AMPs from abundant protein sources.
  • The method is less precise than chemical synthesis or recombinant expression but useful for discovering novel peptides and producing mixtures with antimicrobial properties.

Rational Design and Chemical Modification

Overview:
Rational design involves using structural, physicochemical, and bioinformatic data to optimize AMP sequences for enhanced activity, stability, and selectivity.

Key Features:

  • Modifications include amino acid substitutions, cyclization, incorporation of D-amino acids, and side-chain alterations.
  • Design focuses on parameters such as chain length, net positive charge, hydrophobicity, amphiphilicity, and secondary structure.
  • Computational tools including artificial intelligence and machine learning assist in predicting effective sequences.

Research Findings:

  • Site-directed mutation and sequence template comparison enable systematic tuning of AMP properties.
  • Modifications improve resistance to proteolysis, reduce toxicity to mammalian cells, and enhance antimicrobial potency.
  • Self-assembling peptides forming nanostructures (micelles, nanotubes) can further augment activity and delivery.

Nanotechnology-Based Delivery and Multimerization

Overview:
Advanced preparation strategies combine AMPs with nanomaterials or engineer multimeric peptide forms to improve stability, targeting, and antimicrobial efficacy.

Key Features:

  • Conjugation with biomaterials enhances selectivity between bacterial and mammalian cells.
  • Multimerization (dimerization, oligomerization) can increase antimicrobial activity while potentially reducing toxicity.
  • Nanostructured peptides can self-assemble into functional architectures facilitating controlled release and improved bioavailability.

Research Findings:

  • Studies demonstrate that nanostructured AMPs retain or enhance activity without compromising secondary structure.
  • Multimeric forms show altered membrane interaction profiles, sometimes reducing membrane destabilization effects.

Comparative Summary Table of AMP Preparation Methods

Preparation Method Advantages Challenges Typical Applications
Solid-Phase Peptide Synthesis (SPPS) Precise sequence control; enables modifications Costly for long peptides; difficult residues Synthetic peptides, research-grade AMPs
Recombinant Expression Scalable; suitable for long peptides; natural folding Toxicity to host; complex purification Large-scale production, therapeutic AMPs
Enzymatic Hydrolysis Cost-effective; natural source peptides Less precise; mixture complexity Food-derived AMPs, discovery
Rational Design & Chemical Modification Tailored properties; enhanced stability Requires computational tools; synthesis complexity Optimized AMPs for clinical use
Nanotechnology & Multimerization Improved delivery; enhanced activity Potential toxicity; formulation complexity Advanced therapeutics, targeted delivery

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate AMP efficacy against antibiotic-resistant pathogens while accounting for resistance mechanisms?

  • Methodological Guidance :

  • Use standardized protocols (e.g., broth microdilution) to measure minimum inhibitory concentrations (MICs) against clinically relevant strains, including multidrug-resistant isolates .
  • Incorporate assays to assess AMP mechanisms of action, such as membrane permeabilization (via dye leakage assays) or intracellular targeting (e.g., nucleic acid binding) .
  • Include controls for host cytotoxicity (e.g., hemolysis assays) to evaluate selective toxicity .

Q. What criteria should guide the selection of AMPs for structural-functional studies?

  • Methodological Guidance :

  • Prioritize peptides with well-documented activity (MIC < 100 µM) and defined sequences from curated databases like APD3 or DBAASP .
  • Use sequence-based clustering (e.g., BLAST or hidden Markov models) to identify conserved motifs or physicochemical properties (e.g., charge, hydrophobicity) linked to activity .
  • Validate predictions with experimental data, such as circular dichroism for secondary structure analysis .

Q. What experimental and computational validation steps ensure the reliability of AMP activity data?

  • Methodological Guidance :

  • Cross-validate results using orthogonal assays (e.g., time-kill kinetics, biofilm disruption) to confirm broad-spectrum activity .
  • Employ machine learning models (e.g., ANFIS, E-CLEAP) to predict activity and compare outputs with experimental MICs .
  • Use databases like CAMPR3 to verify sequence novelty and avoid redundancy .

Advanced Research Questions

Q. How can researchers address data scarcity and bias in machine learning models for AMP discovery?

  • Methodological Guidance :

  • Augment training datasets with synthetic peptides from generative models (e.g., PepVAE, APEXGO) or adversarial training to diversify sequence space .
  • Apply transfer learning using pre-trained language models (e.g., ESM-2) to extract features from limited AMP datasets .
  • Use ensemble methods (e.g., E-CLEAP) to integrate amino acid composition (AAC) and pseudo-amino acid composition (PseAAC) features, improving generalizability .

Q. What strategies optimize AMP sequences for enhanced activity and reduced cytotoxicity using generative AI?

  • Methodological Guidance :

  • Implement Bayesian optimization frameworks (e.g., APEXGO) to iteratively refine template peptides, balancing antimicrobial activity and cytotoxicity .
  • Sample latent spaces of variational autoencoders (VAEs) to generate novel sequences with controlled physicochemical properties (e.g., charge, hydrophobicity) .
  • Validate AI-designed peptides with molecular dynamics simulations to predict membrane interactions and in vitro assays (e.g., MIC, hemolysis) .

Q. What are best practices for integrating multi-omics data (e.g., proteomics, transcriptomics) into AMP research?

  • Methodological Guidance :

  • Use peptide microarrays to map host-pathogen interactions and identify AMP candidates with immunomodulatory properties .
  • Combine AMP activity data with structural databases (e.g., APD3, PDB) to correlate sequence motifs with target-specific efficacy .
  • Apply systems biology tools (e.g., network pharmacology) to predict AMP interactions with microbial resistance pathways (e.g., efflux pumps) .

Key Resources for AMP Research

  • Databases : APD3 (natural/synthetic AMPs) , DBAASP (activity/structure data) , CAMPR3 (family-specific signatures) .
  • Computational Tools : E-CLEAP (ensemble learning) , PepVAE (sequence generation) , APEXGO (generative AI optimization) .
  • Experimental Validation : Standardized MIC assays , molecular dynamics simulations , peptide microarrays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.